molecular formula C12H9F7N2 B15364935 2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 1069085-53-5

2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole

Número de catálogo: B15364935
Número CAS: 1069085-53-5
Peso molecular: 314.20 g/mol
Clave InChI: AUVJDWOHCOSIOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole is a fluorinated imidazoline derivative characterized by a 4,5-dihydroimidazole core substituted with a perfluoropropyl group at position 2 and a phenyl group at position 1. The perfluorinated chain introduces strong electron-withdrawing effects and hydrophobicity, which may enhance metabolic stability and influence pharmacokinetic properties compared to non-fluorinated analogs .

Propiedades

Número CAS

1069085-53-5

Fórmula molecular

C12H9F7N2

Peso molecular

314.20 g/mol

Nombre IUPAC

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C12H9F7N2/c13-10(14,11(15,16)12(17,18)19)9-20-6-7-21(9)8-4-2-1-3-5-8/h1-5H,6-7H2

Clave InChI

AUVJDWOHCOSIOS-UHFFFAOYSA-N

SMILES canónico

C1CN(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)C2=CC=CC=C2

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position 2) Molecular Weight Key Properties
2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole C₁₂H₉F₇N₂ Perfluoropropyl ~338.2* High hydrophobicity, electron-withdrawing
2-(Difluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole () C₁₀H₁₀F₂N₂ Difluoromethyl 196.20 Moderate lipophilicity, stable at 2–8°C
2-(4'-Chlorophenoxy)-N-butanoyl homoserine lactone () C₁₄H₁₇ClN₂O₃ Chlorophenoxy 308.75 High QSI activity (IC₅₀ = 377 nM)
Clonidine () C₉H₉Cl₂N₃ Dichlorophenyl 230.10 α₂-adrenergic agonist, antihypertensive

*Calculated based on formula.

Key Observations :

  • Storage stability varies; for example, 2-(difluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole requires refrigeration (2–8°C), whereas clonidine derivatives are typically stable at room temperature .

Key Observations :

  • The target compound’s perfluorinated chain may enhance antimicrobial or QSI activity compared to shorter fluorinated analogs, though direct data are unavailable. For example, benzimidazole 18a (IC₅₀ = 36.67 µM) outperforms 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM), suggesting substituent bulk and electronics critically influence efficacy .
  • Imidazoline derivatives like A61603 and clonidine demonstrate therapeutic versatility, targeting adrenergic receptors for SUI or hypertension, respectively . The target compound’s phenyl and perfluoropropyl groups may favor similar receptor interactions.

Key Observations :

  • Synthesis of the target compound likely parallels methods for 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives, involving condensation reactions ().
  • Fluorinated analogs require specialized characterization (e.g., ¹⁹F-NMR) to confirm substituent integration, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions between α-diketones, aldehydes, and amines under acidic or thermal conditions. For fluorinated derivatives, introducing perfluoropropyl groups may require specialized reagents like perfluoropropyl iodide or Grignard analogs. Key factors include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., ammonium acetate). Yield optimization can be achieved by monitoring reaction progress via TLC and using purification techniques like column chromatography or recrystallization. Contaminants such as unreacted starting materials or byproducts (e.g., regioisomers) should be identified via GC-MS or HPLC .

Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of 2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substituent positions. The perfluoropropyl group exhibits distinct 19F^{19}\text{F} chemical shifts (e.g., –70 to –80 ppm for CF3_3) and splitting patterns.
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, fluorinated groups often induce steric hindrance, altering crystal packing compared to non-fluorinated analogs .
  • FTIR : Confirm the presence of C-F stretches (1000–1300 cm1^{-1}) and imidazole ring vibrations (e.g., C=N at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity during the synthesis of fluorinated imidazole derivatives, and what chiral resolution methods are effective?

  • Methodological Answer : Fluorinated imidazoles often exhibit axial or planar chirality due to bulky substituents like perfluoropropyl. Racemization can occur during synthesis or purification. To address this:

  • Chiral Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts).
  • Resolution Techniques : Chiral HPLC with cellulose-based columns or enzymatic resolution (e.g., lipases) can separate enantiomers.
  • Crystallography : Confirm enantiopurity via X-ray diffraction by analyzing Flack parameters .

Q. How does the perfluoropropyl group influence the electronic and steric properties of the imidazole ring, and what implications does this have for reactivity in further functionalization?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The perfluoropropyl group increases the electrophilicity of the imidazole ring, facilitating nucleophilic aromatic substitution (e.g., at C2 or C4 positions).
  • Steric Effects : The bulky CF3_3(CF2_2)2_2- group hinders access to the imidazole N3 atom, reducing reactivity in alkylation or acylation reactions. Computational studies (DFT) can model frontier molecular orbitals to predict regioselectivity .

Q. What strategies reconcile contradictory data in biological activity assays of fluorinated imidazoles, particularly regarding antimicrobial efficacy?

  • Methodological Answer : Contradictions may arise from variations in:

  • Assay Conditions : Adjust pH, temperature, or solvent (e.g., DMSO concentration) to mimic physiological environments.
  • Microbial Strains : Test against standardized panels (e.g., ATCC strains) to control for resistance mechanisms.
  • Statistical Analysis : Use ANOVA or dose-response curves (IC50_{50}) to quantify efficacy. Cross-validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. What computational modeling approaches predict interactions of 2-(Perfluoropropyl)-1-phenyl-4,5-dihydro-1H-imidazole with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal CYP51 or bacterial topoisomerases). Fluorine atoms often engage in hydrophobic or halogen-bonding interactions.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • QSAR : Develop models correlating substituent electronegativity (Hammett σ values) with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.